

FAQ: Understanding the Gamma-Gauche Effect in Oxybuprocaine HCl

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Compound Focus: Oxybuprocaine Hydrochloride

CAS No.: 5987-82-6

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Q: What is the "gamma-gauche effect" and how is it observed in NMR? The gamma-gauche effect is a conformational phenomenon where a carbon atom's ^{13}C NMR chemical shift is influenced by its spatial proximity (specifically, a gauche orientation) to a gamma substituent. This interaction typically results in a measurable **upfield shift** (a lower ppm value) for the carbon atom in question [1] [2].

In the case of **oxybuprocaine hydrochloride** (Modification II), this effect was prominently observed. Among the four ethyl groups attached to ammonium nitrogens in the crystal structure, **one ethyl group** exhibited ^{13}C chemical shifts that were "unusually low" compared to the other three. This distinct spectroscopic signature was empirically attributed to its specific gauche conformation in the solid state, a conclusion later supported by shielding computations [3] [4] [5].

Q: Why does the NMR spectrum of Oxybuprocaine HCl Mod. II show crystallographic splittings? The ^{13}C CPMAS NMR spectrum of the stable polymorph (Mod. II) displays splittings because there are **two crystallographically independent molecules** in the asymmetric unit of the crystal. These two molecules have substantially different conformers (described as "stretched" and "bent"), leading to distinct chemical environments and, consequently, different chemical shifts for equivalent carbon atoms in the NMR spectrum [3] [5].

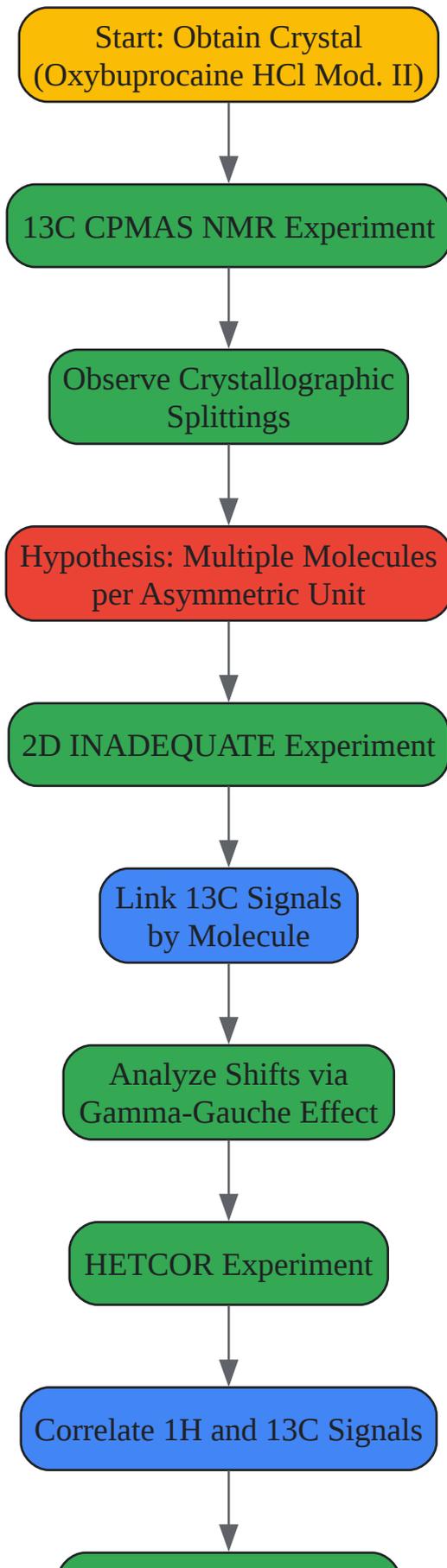
Experimental Protocol & Troubleshooting

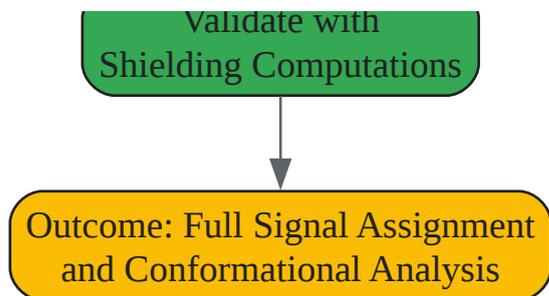
The following table summarizes the core experimental strategy from the research on oxybuprocaine HCl Mod. II, which can serve as a guide for similar investigations [3] [5].

| Experimental Aspect | Specific Methodology & Observation | Purpose & Significance |
|--|---|---|
| Primary Technique | ^{13}C Cross-Polarization Magic Angle Spinning (CPMAS) NMR | To obtain high-resolution solid-state ^{13}C NMR spectra of the polymorph. |
| Key Observation | Crystallographic splittings in the spectrum. | Revealed the presence of two molecules with different conformations in the asymmetric unit. |
| Signal Linking | Two-dimensional INADEQUATE experiment. | To correlate and assign ^{13}C signals belonging to the same independent molecule in the crystal lattice. |
| Shift Interpretation | Analysis guided by the gamma-gauche conformational effect . | Enabled the assignment of specific ^{13}C signals to carbon atoms in the two inequivalent molecules. |
| ^1H - ^{13}C Correlation | HETCOR (Heteronuclear Correlation) experiment. | To gain resolution in the ^1H dimension and link ^1H and ^{13}C signals for the same molecule. |
| Computational Validation | Shielding computations performed on molecular models. | To confirm that the observed unusual chemical shifts were consistent with the proposed molecular conformations. |

Experimental Workflow for NMR Crystallography

The diagram below outlines the logical workflow for an NMR crystallography study, as demonstrated in the oxybuprocaine research.





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A Note on the Gamma-Gauche Effect

While the gamma-gauche effect is a powerful tool for interpreting NMR chemical shifts, it is important to be aware of its limitations. Some research has questioned its universal applicability, suggesting that in certain molecular systems, such as 1,3-disubstituted tetrahydro- β -carbolines, the observed upfield shifts in trans-configured isomers may not be solely due to steric compression from gamma-gauche interactions [1]. For critical stereochemical assignments, it is good practice to **corroborate NMR findings with other techniques** like X-ray crystallography, NOESY/ROESY experiments, or DFT calculations of NMR parameters [1].

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